molecular formula C16H14Cl2O B14247579 1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- CAS No. 265126-78-1

1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)-

Katalognummer: B14247579
CAS-Nummer: 265126-78-1
Molekulargewicht: 293.2 g/mol
InChI-Schlüssel: GZQAUCBRPSENQB-ZVDHGWRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- is a complex organic compound characterized by its unique structure, which includes a naphthalenol core and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound followed by a substitution reaction to introduce the dichlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Naphthalenol, 2-[(3,4-dichlorophenyl)methyl]-
  • 1-Naphthalenol, 4-(2,3-dichlorophenyl)-1,2,3,4-tetrahydro-

Uniqueness

1-Naphthalenol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (4R)- is unique due to its specific stereochemistry and the presence of the dichlorophenyl group at the 4-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

265126-78-1

Molekularformel

C16H14Cl2O

Molekulargewicht

293.2 g/mol

IUPAC-Name

(4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16?/m1/s1

InChI-Schlüssel

GZQAUCBRPSENQB-ZVDHGWRTSA-N

Isomerische SMILES

C1CC(C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)O

Kanonische SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.